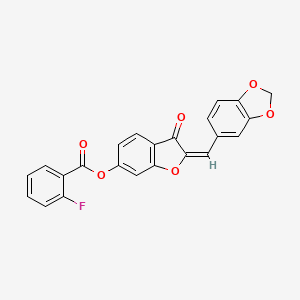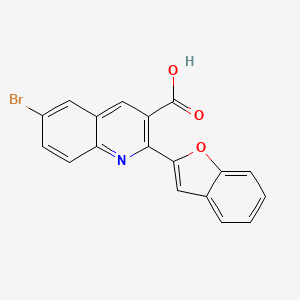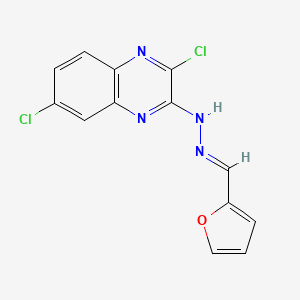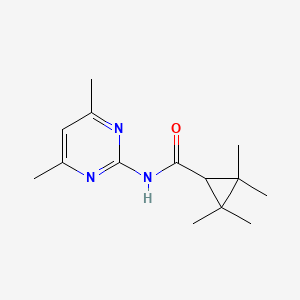![molecular formula C18H21NO5 B13374362 Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate](/img/structure/B13374362.png)
Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5210~3,8~]decane-5-carboxylate is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzoyl chloride derivative with an appropriate tricyclic amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the benzoyl group may produce a benzyl derivative.
Applications De Recherche Scientifique
Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.0~3,8~]decane-5-carboxylate: shares similarities with other tricyclic compounds, such as tropane alkaloids and certain indole derivatives.
Tropane Alkaloids: These compounds have a similar tricyclic structure and are known for their biological activities, including as neurotransmitter inhibitors.
Indole Derivatives: Indole-based compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple functional groups, which allow for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C18H21NO5 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
ethyl 1-benzoyl-8-hydroxy-9-oxa-5-azatricyclo[5.2.1.03,8]decane-5-carboxylate |
InChI |
InChI=1S/C18H21NO5/c1-2-23-16(21)19-10-13-8-17(9-14(11-19)18(13,22)24-17)15(20)12-6-4-3-5-7-12/h3-7,13-14,22H,2,8-11H2,1H3 |
Clé InChI |
QIEZTEDHUFCJPG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CC2CC3(CC(C1)C2(O3)O)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4R)-5,6-dibromobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13374279.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B13374303.png)
![6-[(4-Chlorophenoxy)methyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13374306.png)
![2-[2-(2-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B13374323.png)

![2-[2-(1H-indol-3-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]-3-oxo-1,2,4,5-tetrahydro-5,7a-epoxyisoindole-4-carboxamide](/img/structure/B13374338.png)

![N-(2-furylmethyl)-4-methyl-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B13374349.png)


![10,12-dimethyl-N-(3-methylphenyl)-8-thia-3,5,13-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B13374375.png)

